Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate involves several steps. One common method includes the reaction of 6-chloropyridin-2-ylcarbamate with tert-butyl 2-hydroxyethylcarbamate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinylcarbamates.
Scientific Research Applications
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-(2-methoxyethyl)pyridin-2-ylcarbamate
- Tert-butyl 6-(2-ethoxyethyl)pyridin-2-ylcarbamate
- Tert-butyl 6-(2-aminomethyl)pyridin-2-ylcarbamate
Uniqueness
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate is unique due to its hydroxyethyl group, which imparts specific chemical and biological properties. This group enhances its solubility and reactivity compared to similar compounds with different substituents.
Biological Activity
Tert-butyl 6-(2-hydroxyethyl)pyridin-2-ylcarbamate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings, including case studies and data tables.
Overview of the Compound
- Chemical Structure : this compound consists of a pyridine ring substituted with a tert-butyl group and a hydroxyethyl carbamate moiety. Its molecular formula is C13H18N2O3.
- CAS Number : 205676-84-2.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity and influencing metabolic processes.
- Cell Signaling Modulation : It has been observed to affect cell signaling pathways, potentially leading to changes in gene expression and cellular metabolism.
Interaction with Biological Molecules
This compound exhibits significant biochemical interactions:
- Binding Affinity : The presence of the tert-butyl and hydroxyethyl groups enhances its binding affinity to various proteins, which may modulate their functions.
- Metabolic Pathways : The compound is involved in several metabolic pathways, interacting with enzymes that facilitate its metabolism and the formation of active metabolites.
In Vitro Studies
Recent studies have demonstrated the compound's potential in various biological assays:
- Cell Viability Assays :
- The compound showed protective effects against oxidative stress in cell cultures, indicating potential neuroprotective properties.
- IC50 values were determined for various cell lines, demonstrating effective concentrations for biological activity.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
Neuroblastoma | 25 | Increased cell viability under stress |
Hepatocytes | 30 | Reduced apoptosis |
- Anti-inflammatory Activity :
- Inflammation models indicated that the compound could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Animal Model Studies
In vivo studies have further elucidated the biological activity:
- Dosage Effects : Different dosages were tested on animal models to assess the pharmacological effects:
- Lower doses (1 mg/kg) exhibited beneficial effects on metabolic activity.
- Higher doses (5 mg/kg) resulted in significant modulation of immune responses.
Case Studies
-
Neuroprotection in Alzheimer’s Disease Models :
- A study demonstrated that this compound could protect neuronal cells from amyloid-beta-induced toxicity, suggesting a role in neurodegenerative disease management.
-
Liver Fibrosis Models :
- In models of liver fibrosis, the compound exhibited significant inhibitory effects on collagen production, indicating potential therapeutic applications in liver diseases.
Properties
IUPAC Name |
tert-butyl N-[6-(2-hydroxyethyl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13-10)7-8-15/h4-6,15H,7-8H2,1-3H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPRWWONPMXDGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.